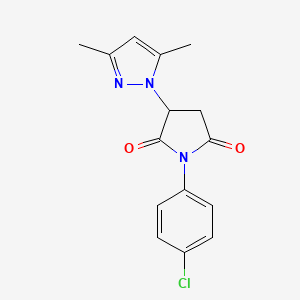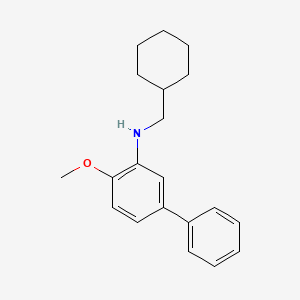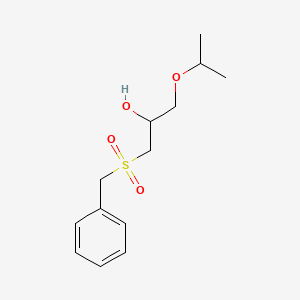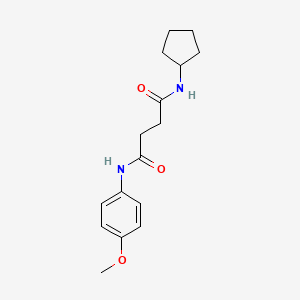
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of pyrazolone herbicides and is known for its broad-spectrum activity against a wide range of weeds. Clomazone has been extensively studied for its chemical properties, synthesis methods, and the mechanism of action.
Wirkmechanismus
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione inhibits the biosynthesis of chlorophyll and carotenoids in plants by blocking the activity of the enzyme protoporphyrinogen oxidase (PPO). This leads to the accumulation of toxic intermediates, which cause oxidative damage to the plant cells. The mechanism of action of this compound is similar to that of other pyrazolone herbicides such as pyrazoxyfen and pyrazolate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll and carotenoids, which leads to a reduction in photosynthetic activity and a decrease in plant growth. It also causes oxidative damage to the plant cells, which can lead to cell death. In addition, this compound has been shown to affect the activity of certain enzymes involved in the metabolism of carbohydrates and proteins in plants.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione is a potent herbicide that is widely used in agriculture. It is also used in research as a tool to study plant physiology and biochemistry. This compound has several advantages for lab experiments, including its broad-spectrum activity against a wide range of weeds, its well-established synthesis method, and its ability to inhibit the biosynthesis of chlorophyll and carotenoids. However, the use of this compound in lab experiments is limited by its potential toxicity to humans and animals, and its effects on non-target organisms.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. One area of research is the development of new herbicides that are more effective and less toxic than this compound. Another area of research is the study of the biochemical and physiological effects of this compound on non-target organisms, such as insects and microorganisms. In addition, the use of this compound as a potential drug candidate for the treatment of fungal and bacterial infections should be explored. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly should also be a focus of future research.
Conclusion
This compound is a potent herbicide that is widely used in agriculture. It has been extensively studied for its chemical properties, synthesis methods, and mechanism of action. This compound inhibits the biosynthesis of chlorophyll and carotenoids in plants by blocking the activity of the enzyme protoporphyrinogen oxidase (PPO). It has several advantages for lab experiments, including its broad-spectrum activity against a wide range of weeds and its ability to inhibit the biosynthesis of chlorophyll and carotenoids. However, the use of this compound in lab experiments is limited by its potential toxicity to humans and animals, and its effects on non-target organisms. There are several future directions for research on this compound, including the development of new herbicides, the study of its effects on non-target organisms, and the exploration of its potential as a drug candidate.
Synthesemethoden
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent. The resulting product is then treated with pyrrolidine to obtain this compound. The synthesis method is well-established and has been optimized for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its herbicidal properties and is widely used in agriculture. It is also used in research as a tool to study plant physiology and biochemistry. This compound is a potent inhibitor of the biosynthesis of chlorophyll and carotenoids in plants, which makes it an effective herbicide. In addition, it has been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNHXKENLZKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![1-[1-(3-chloro-4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5001713.png)





![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)

![4-allyl-1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxybenzene](/img/structure/B5001807.png)
![6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5001811.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5001829.png)